1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
The synthesis of 1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Coupling Reaction: The brominated thiophene is then coupled with anthracene-9,10-dione using a palladium-catalyzed Suzuki or Sonogashira cross-coupling reaction. This step requires a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain high purity this compound.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The anthracene-9,10-dione core can undergo redox reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent photophysical properties.
Photovoltaics: The compound is explored for use in organic solar cells as a light-absorbing material.
Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Photocatalysis: The compound can act as a photocatalyst in various chemical reactions, including hydrogen production and organic transformations.
Wirkmechanismus
The mechanism by which 1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione exerts its effects involves its ability to absorb and emit light. The brominated thiophene groups and the anthracene-9,10-dione core contribute to its unique electronic properties, allowing it to participate in photoinduced electron transfer processes . These processes are crucial in applications like OLEDs and photovoltaics, where the compound’s ability to generate and transport charge carriers is essential .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield, it is commonly used in OLEDs.
9,10-Bis(phenylethynyl)anthracene: This compound exhibits strong blue emission and is used in various photophysical applications.
Mitoxantrone: An anthracenedione derivative used as an anticancer agent, it has a different mechanism of action involving DNA intercalation.
The uniqueness of this compound lies in its brominated thiophene groups, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and photovoltaics .
Eigenschaften
CAS-Nummer |
921598-92-7 |
---|---|
Molekularformel |
C22H10Br2O2S2 |
Molekulargewicht |
530.3 g/mol |
IUPAC-Name |
1,4-bis(5-bromothiophen-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H10Br2O2S2/c23-17-9-7-15(27-17)13-5-6-14(16-8-10-18(24)28-16)20-19(13)21(25)11-3-1-2-4-12(11)22(20)26/h1-10H |
InChI-Schlüssel |
SKAYETUFWVJRKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.